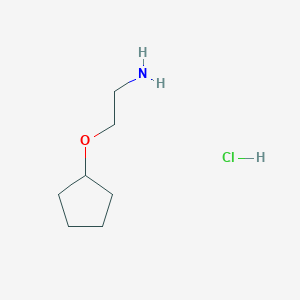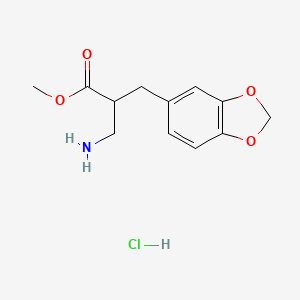
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
Overview
Description
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-aminopyridine, the compound is subjected to various functionalization reactions to introduce the desired substituents.
Cyclization to Form the Tetrahydropyrimidine Ring: The functionalized pyridine is then reacted with appropriate reagents to form the tetrahydropyrimidine ring. This step often involves the use of amines and aldehydes under acidic or basic conditions to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring each step is optimized for yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules. It may serve as a ligand in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine, used in various chemical reactions.
Pyrimidine Derivatives: Compounds with similar structural features, often used in medicinal chemistry.
Tetrahydropyridine Derivatives: Structurally related compounds with applications in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its dual ring structure, which combines the properties of both pyridine and tetrahydropyrimidine. This duality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in various scientific fields.
Properties
IUPAC Name |
5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKWIXXEYVBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)



![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1419401.png)



